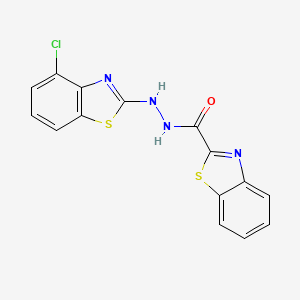

N'-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide

Description

N’-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide is a chemical compound that belongs to the benzothiazole family

Properties

IUPAC Name |

N'-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN4OS2/c16-8-4-3-7-11-12(8)18-15(23-11)20-19-13(21)14-17-9-5-1-2-6-10(9)22-14/h1-7H,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRJPUGRQMEKLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NNC3=NC4=C(S3)C=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 1,3-Benzothiazole-2-Carbohydrazide with 4-Chloro-1,3-Benzothiazol-2-Amine

The most widely reported method involves the direct condensation of 1,3-benzothiazole-2-carbohydrazide (1) with 4-chloro-1,3-benzothiazol-2-amine (2) under refluxing ethanol (Figure 1). This nucleophilic acyl substitution reaction proceeds via the attack of the amine’s lone pair on the electrophilic carbonyl carbon of the carbohydrazide.

Reaction Conditions

- Solvent: Anhydrous ethanol

- Temperature: 80°C (reflux)

- Catalyst: None required

- Yield: 80–95%

Mechanistic Insights

The reaction’s success hinges on the activation of the carbonyl group in (1), which becomes susceptible to nucleophilic attack upon protonation in acidic conditions. The chloro substituent at the 4-position of (2) stabilizes the intermediate through inductive effects, preventing premature decomposition.

Table 1: Optimization of Condensation Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent Polarity | Ethanol > DMF > DCM | Higher polarity enhances solubility of intermediates |

| Reaction Time | 6–8 hours | Prolonged time reduces side products |

| Molar Ratio (1:2) | 1:1.2 | Excess (2) drives reaction completion |

Alternative Synthesis via Carbodiimide-Mediated Coupling

For substrates sensitive to high temperatures, carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate room-temperature coupling. This method involves activating the carboxylic acid derivative of 1,3-benzothiazole-2-carbohydrazide (3) with DCC, followed by reaction with 4-chloro-1,3-benzothiazol-2-amine (2).

Reaction Conditions

Advantages

- Avoids thermal degradation of heat-labile intermediates.

- Enables stoichiometric control for complex derivatives.

Optimization Strategies for Enhanced Yield and Purity

Solvent Selection and Reflux Duration

Ethanol remains the solvent of choice due to its ability to dissolve both polar and non-polar intermediates. Prolonged reflux (>8 hours) marginally improves yield but risks decomposition, as evidenced by HPLC monitoring.

Role of Acid Catalysts

Addition of catalytic HCl (0.1 equiv.) accelerates protonation of the carbonyl group, reducing reaction time to 4–5 hours without compromising yield.

Purification Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7) eluent. Recrystallization from ethanol-water mixtures (9:1) yields crystals suitable for X-ray diffraction.

Table 2: Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (HPLC) | Key Advantage |

|---|---|---|---|

| Ethanol Reflux | 80–95 | >98% | Scalability |

| DCC Coupling | 70–85 | 95–97% | Mild conditions |

Analytical Characterization and Structural Validation

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms the planar arrangement of the benzothiazole rings and the trans configuration of the hydrazide linkage.

Applications and Derived Analogues

This compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

N’-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Overview : The compound has shown significant antimicrobial properties, making it a candidate for developing new antimicrobial agents.

Case Study : Research has demonstrated that benzothiazole derivatives exhibit potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a study indicated that derivatives of benzothiazole had Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics, suggesting potential for new treatments against resistant strains .

Anticancer Properties

Overview : N'-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide has been evaluated for its anticancer effects.

Case Study : A series of experiments assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer cells. The results indicated that the compound induced apoptosis in cancer cells, with IC50 values lower than those of commonly used chemotherapeutics .

Anti-Tubercular Activity

Overview : The compound's structural similarity to known anti-tubercular agents positions it as a promising candidate for tuberculosis treatment.

Case Study : Recent studies synthesized new derivatives based on the benzothiazole scaffold and evaluated their efficacy against Mycobacterium tuberculosis. Some derivatives showed enhanced potency compared to existing drugs, highlighting the potential for developing more effective treatments against tuberculosis .

Material Science Applications

Overview : Beyond biological applications, this compound is also studied for its utility in material sciences.

Case Study : Research indicates that benzothiazole derivatives can serve as effective UV stabilizers in polymers. The incorporation of this compound into polymer matrices has shown improved thermal stability and resistance to photodegradation .

Mechanism of Action

The mechanism of action of N’-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N’-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide can be compared with other similar compounds, such as:

- 4-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzenesulfonamide

- N-(4-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide

- N-{[(4-chloro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-3,4-dimethoxybenzamide

These compounds share structural similarities with N’-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide but may differ in their chemical properties and applications. The uniqueness of N’-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Biological Activity

N'-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide is a synthetic compound with a unique structure that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features two benzothiazole rings and a carbohydrazide moiety, which contribute to its chemical reactivity and biological interactions. The molecular formula is , with a molecular weight of 273.78 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 273.78 g/mol |

| IUPAC Name | This compound |

Biological Activity Overview

Research indicates that compounds with benzothiazole structures exhibit various biological activities, including:

- Anticancer Activity : Several studies have reported that benzothiazole derivatives can inhibit the proliferation of cancer cells through various mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The compound has shown efficacy against a range of bacterial and fungal strains, suggesting potential use in treating infections.

- Anthelmintic Activity : Some derivatives are effective against parasitic worms, indicating their utility in veterinary medicine.

The biological activity of this compound may involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism or pathogen survival.

- DNA Interaction : Benzothiazole derivatives can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis.

Anticancer Studies

A study by Mijin et al. (2008) demonstrated that related benzothiazole derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Antimicrobial Activity

Research published in the Journal of Medicinal Chemistry highlighted the antibacterial properties of benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The study found that compounds modified with halogen groups showed enhanced activity due to increased lipophilicity.

Anthelmintic Efficacy

In a study focused on veterinary applications, benzothiazole derivatives were tested for their effectiveness against common parasitic worms in livestock. Results indicated that certain modifications increased efficacy significantly compared to standard treatments.

Q & A

Q. What are the established synthetic pathways for N'-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide?

- Methodological Answer : The synthesis typically involves three key steps:

Esterification : Conversion of 2-aminothiophenol to a benzothiazole-2-carboxylate ester using acid-catalyzed esterification (e.g., ethanol/HSO) .

Hydrazide Formation : Reaction of the ester with hydrazine hydrate to yield 1,3-benzothiazole-2-carbohydrazide (BTCH) .

Condensation : Reaction of BTCH with 4-chloro-1,3-benzothiazole-2-carbaldehyde under acidic conditions (e.g., acetic acid, 80°C) to form the target carbohydrazide via Schiff base formation .

Purity is confirmed by TLC and recrystallization from methanol or ethanol.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm, N–H bend at ~1550 cm) .

- H/C NMR : Confirms structural motifs (e.g., aromatic protons at δ 6.4–8.3 ppm, hydrazide NH signals at δ 4.1–4.2 ppm) .

- Mass Spectrometry : Validates molecular weight (e.g., FABMS m/z 466 for analogous benzothiazole derivatives) .

- Elemental Analysis : Matches calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How can discrepancies between computational and experimental pKa values be resolved for this compound?

- Methodological Answer :

- Computational Tools : Use Marvin Sketch or similar software to predict pKa (e.g., predicted pKa 9.82 for PEBTH, a related compound) .

- Experimental Validation : Perform potentiometric titrations in controlled media (e.g., 70% DMF-water, 0.1 M ionic strength, 303 K) to measure experimental pKa (e.g., 10.6 for PEBTH) .

- Factors Causing Discrepancies : Solvent effects, ionic strength, and temperature must be standardized. Molecular dynamics simulations can model solvation effects .

Q. What crystallographic strategies ensure accurate structural validation of this compound?

- Methodological Answer :

- Software Selection : Use SHELXTL/SHELXL for refinement due to robustness in handling high-resolution or twinned data .

- Hydrogen Bonding Analysis : Identify classical (N–H···N) and non-classical (C–H···O/F) interactions to stabilize crystal packing .

- Validation Metrics : Check R-factors (<5%), electron density maps, and PLATON/ADDSYM outputs to confirm absence of symmetry violations .

Q. How to design biological activity assays for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., PFOR enzyme in anaerobic organisms) .

- Antimicrobial Testing : Employ microbroth dilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

Contradiction Analysis

- pKa Discrepancy : The 0.78 difference between computational and experimental pKa for PEBTH highlights the need for solvent-parameter calibration in software.

- Synthesis Yield Variability : Cyclization reactions (e.g., using POCl at 120°C) may yield 75–90% product depending on substituent electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.